molecular formula C10H19ClN4S B1522891 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1269152-36-4

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1522891
CAS No.: 1269152-36-4
M. Wt: 262.8 g/mol
InChI Key: ZGZIMODOOCNOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of the piperidine and triazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Thiol Group Addition: The thiol group can be added via a thiolation reaction using a thiolating agent such as thiourea.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dihydrotriazoles

    Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and as a catalyst in certain chemical reactions.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Mechanism of Action

The mechanism of action of 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
  • 5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
  • 5-(piperidin-3-yl)-4-(methyl)-4H-1,2,4-triazole-3-thiol hydrochloride

Uniqueness

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZIMODOOCNOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.